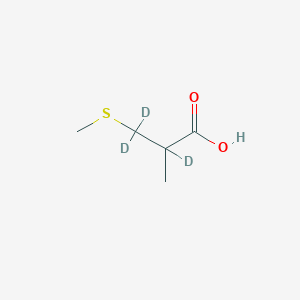

2-Methyl-3-(methylthio)propanoic Acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated analog of 2-Methyl-3-(methylthio)propanoic Acid. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylthio)propanoic Acid-d3 typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance measures to meet the requirements of various applications.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-3-(methylthio)propanoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Chemistry Research

The compound is utilized in organic synthesis as a labeled precursor for studying metabolic pathways and reaction mechanisms. Its isotopic labeling allows researchers to trace the compound through various chemical reactions, providing insights into reaction kinetics and mechanisms.

Case Study: Metabolic Pathway Tracing

In a study investigating amino acid metabolism, 2-Methyl-3-(methylthio)propanoic Acid-d3 was used to trace the conversion of sulfur-containing amino acids into other metabolites. The incorporation of deuterium labels facilitated the tracking of metabolic fluxes in microbial systems, enhancing understanding of sulfur metabolism in bacteria .

Food Science Applications

In food science, this compound serves as a flavor precursor and is involved in the synthesis of various volatile compounds that contribute to food aroma and taste.

Flavor Compound Synthesis

This compound is known to be involved in the synthesis of certain flavor compounds through microbial fermentation processes. For instance, it has been studied for its role in producing sulfur-containing volatiles that enhance flavor profiles in fermented foods such as Baijiu, a traditional Chinese liquor .

Microbial Research

The compound has applications in microbial ecology studies, where it helps elucidate the roles of specific microorganisms in biogeochemical cycles.

Microbial Community Studies

Research has shown that certain microorganisms can metabolize this compound, leading to the production of other metabolites like tetramethylpyrazine. This highlights its potential role in microbial community dynamics and interactions within various ecosystems .

Analytical Chemistry

In analytical chemistry, this compound is used as a reference standard for mass spectrometry and chromatography. Its stable isotopic nature allows for precise quantification and identification in complex mixtures.

Analytical Method Development

A study demonstrated the use of this compound as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantifying sulfur-containing compounds in food samples. The deuterated form provided reliable calibration curves due to its unique mass signature .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Methyl-3-(methylthio)propanoic Acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-3-(methylthio)propanoic Acid: The non-deuterated analog.

Methyl 3-(methylthio)propionate: A related ester compound used in flavor profiles and metabolic studies.

Uniqueness

2-Methyl-3-(methylthio)propanoic Acid-d3 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.

Actividad Biológica

2-Methyl-3-(methylthio)propanoic Acid-d3 is a deuterated derivative of 2-Methyl-3-(methylthio)propanoic acid, a compound known for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

- Chemical Formula : C5H10O2S (with deuterium substitution)

- CAS Number : 1374320

- Molecular Weight : 134.20 g/mol

This compound is characterized by the presence of a methylthio group, which can influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its role in metabolic pathways and cellular signaling.

- Cell Signaling : It has been shown to interact with various cellular receptors, modulating pathways involved in cell proliferation and apoptosis.

- Cytokine Modulation : Research indicates that this compound can influence the release of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in immune responses.

Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro assays revealed that:

- Cancer Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 25 µM to 50 µM across different cell lines, indicating significant inhibition of cell growth.

Cytokine Release Inhibition

In peripheral blood mononuclear cells (PBMCs), this compound significantly reduced the levels of inflammatory cytokines:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 100 | 40 | 60% |

| IL-6 | 80 | 30 | 62.5% |

| IL-10 | 50 | 45 | 10% |

These results suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Study 1: Anti-Cancer Activity

A recent study investigated the effects of this compound on HeLa cells. The results indicated that treatment with the compound led to:

- Cell Cycle Arrest : Flow cytometry analysis showed an increase in cells at the G1 phase.

- Apoptosis Induction : Annexin V staining revealed a significant increase in early apoptotic cells after treatment.

Study 2: Immunomodulatory Effects

In another study focusing on PBMCs, the compound was evaluated for its ability to modulate immune responses:

- LPS-Stimulated PBMCs : The addition of the compound resulted in a marked decrease in TNF-α production.

- Mechanistic Insight : The inhibition was linked to the downregulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.

Propiedades

IUPAC Name |

2,3,3-trideuterio-2-methyl-3-methylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGHYEQLQGHZJS-FBYXXYQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.